molecular formula C28H25FN4O3S B2698527 3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1043868-35-4

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide

Cat. No. B2698527
M. Wt: 516.59
InChI Key: PQJLYDIOGBKBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Biological Properties

  • Synthesis Methods : A study outlines the synthesis of various quinazoline derivatives, which may include compounds structurally related to the specified chemical. These synthesis methods are crucial for developing new compounds with potential biological activities (Markosyan et al., 2008).

  • Biological Effects : The same study also explored the effects of these synthesized compounds on brain monoamine oxidase (MAO) activity, with several compounds exhibiting inhibition of serotonin (5-HT) deamination. This suggests potential applications in neurological disorders or as antidepressants (Markosyan et al., 2008).

  • Antitumor Activities : The study further investigated antitumor activities using mouse tumor models. Some compounds showed moderate therapeutic effects by suppressing tumor growth, indicating potential applications in cancer therapy (Markosyan et al., 2008).

Structural and Chemical Analysis

  • Raman Analysis and Crystal Structure : Another study focused on the Raman analysis, crystal structure, and Hirshfeld surface analysis of a similar quinazoline derivative. Such analyses are critical for understanding the molecular interactions and properties of these compounds, which can inform their potential applications in various fields (Geesi et al., 2020).

  • Antibacterial Evaluation : This study also evaluated the antibacterial properties of the synthesized compound, suggesting potential use in developing new antibacterial agents (Geesi et al., 2020).

Antimicrobial and Anticancer Activities

  • Antimicrobial Activities : Research on imidazole and quinazoline derivatives has highlighted their significant antimicrobial activities, suggesting their use in developing new antimicrobial drugs (Ammar et al., 2016).

  • Anticancer Properties : The synthesis and evaluation of various quinazoline derivatives for anticancer activity indicate their potential use in cancer treatment. Some derivatives have shown promising results against specific cancer cell lines (Tumosienė et al., 2020).

Safety And Hazards

This would involve studying any potential risks associated with handling or using the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential areas for further research, such as new reactions that could be developed or new applications for the compound.


properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-36-24-9-5-2-6-19(24)16-30-25(34)15-14-23-27(35)33-26(31-23)21-7-3-4-8-22(21)32-28(33)37-17-18-10-12-20(29)13-11-18/h2-13,23H,14-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJLYDIOGBKBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide

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